molecular formula C24H20Cl2N2O2S2 B430911 5-[(2,3-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[(2,3-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430911
M. Wt: 503.5g/mol
InChI Key: MFSZPTKAFRAZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrano-thieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the pyrano-thieno-pyrimidinone core and the 2,3-dichlorobenzylsulfanyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20Cl2N2O2S2

Molecular Weight

503.5g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H20Cl2N2O2S2/c1-24(2)11-16-18(12-30-24)32-21-19(16)22(29)28(15-8-4-3-5-9-15)23(27-21)31-13-14-7-6-10-17(25)20(14)26/h3-10H,11-13H2,1-2H3

InChI Key

MFSZPTKAFRAZMO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=C(C(=CC=C4)Cl)Cl)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=C(C(=CC=C4)Cl)Cl)C5=CC=CC=C5)C

Origin of Product

United States

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